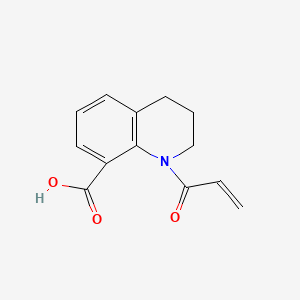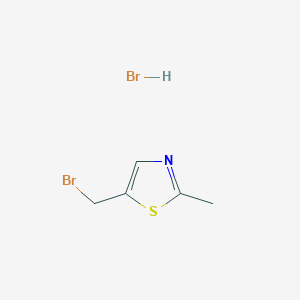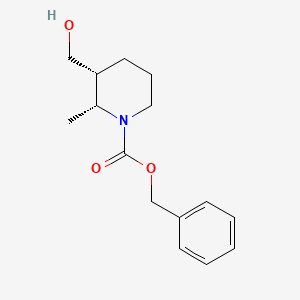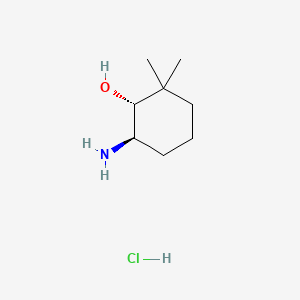
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with a prop-2-enoyl group and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 1,2,3,4-tetrahydroquinoline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be compared with other α,β-unsaturated carbonyl compounds, such as:
Acryloyl chloride: Similar in structure but lacks the quinoline core, making it less complex and versatile.
Acrylic acid: Contains a similar functional group but is simpler and more commonly used in polymer production.
The uniqueness of this compound lies in its combination of the quinoline core with the prop-2-enoyl and carboxylic acid groups, providing a versatile scaffold for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-11(15)14-8-4-6-9-5-3-7-10(12(9)14)13(16)17/h2-3,5,7H,1,4,6,8H2,(H,16,17) |
InChI-Schlüssel |
MJJQDPPJTNBHJA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCCC2=C1C(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)


![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)
![Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13469006.png)


![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)

![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)


![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
